molecular formula C12H24O B110291 10-Dodecen-1-ol CAS No. 35237-63-9

10-Dodecen-1-ol

Cat. No.: B110291
CAS No.: 35237-63-9
M. Wt: 184.32 g/mol
InChI Key: JLQAHGGMRAJUMJ-UHFFFAOYSA-N
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Description

10-Dodecen-1-ol is an organic compound with the molecular formula C₁₂H₂₄O. It is a long-chain unsaturated alcohol, characterized by the presence of a double bond between the tenth and eleventh carbon atoms in the dodecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Dodecen-1-ol can be synthesized through several methods. One common approach involves the reduction of 10-dodecenal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-decene, followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, forming 10-dodecenal, which is then reduced to this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 10-dodecenal or further to 10-dodecenoic acid.

    Reduction: The compound can be reduced to 10-dodecanol using hydrogenation techniques.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Acid chlorides or sulfonyl chlorides can be used to replace the hydroxyl group.

Major Products Formed:

    Oxidation: 10-Dodecenal, 10-Dodecenoic acid

    Reduction: 10-Dodecanol

    Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

10-Dodecen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in pheromone communication in insects.

    Medicine: Research is ongoing into its potential use in drug delivery systems.

    Industry: It is used in the manufacture of fragrances, flavors, and surfactants.

Mechanism of Action

The mechanism of action of 10-Dodecen-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various chemical transformations.

Comparison with Similar Compounds

    11-Dodecen-1-ol: Similar structure but with the double bond between the eleventh and twelfth carbon atoms.

    10-Dodecanol: Saturated counterpart without the double bond.

    10-Dodecenal: Aldehyde form of 10-Dodecen-1-ol.

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its unsaturated nature makes it more reactive in certain chemical reactions compared to its saturated counterpart, 10-Dodecanol.

Properties

CAS No.

35237-63-9

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

dodec-10-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-3,13H,4-12H2,1H3

InChI Key

JLQAHGGMRAJUMJ-UHFFFAOYSA-N

SMILES

CC=CCCCCCCCCCO

Canonical SMILES

CC=CCCCCCCCCCO

Synonyms

(10E)-10-Dodecen-1-ol;  (E)-10-Dodecen-1-ol;  Trans-10-Dodecenol;  trans-10-Dodecen-1-ol;  (E)-10-Dodecen-1-ol

Origin of Product

United States

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